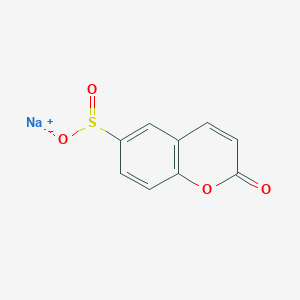

Sodium 2-oxo-2H-chromene-6-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2-oxo-2H-chromene-6-sulfinate is a chemical compound with the molecular formula C₉H₅NaO₄S. It is a sodium salt derivative of 2-oxo-2H-chromene-6-sulfinic acid. This compound is part of the chromene family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-oxo-2H-chromene-6-sulfinate typically involves the sulfonation of 2-oxo-2H-chromene derivatives. One common method includes the reaction of 2-oxo-2H-chromene with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-oxo-2H-chromene-6-sulfinate undergoes various chemical reactions, including:

- **

Biological Activity

Sodium 2-oxo-2H-chromene-6-sulfinate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes current findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a chromene core substituted with a sulfinyl group. Its molecular formula is C9H5NaO4S . The presence of the sulfur atom in the sulfinyl group is significant, as it enhances the compound's ability to interact with biological targets, particularly enzymes and receptors involved in disease processes.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In particular, it has shown effectiveness against various bacterial strains, including:

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 64 | 128 |

| Candida albicans | 16 | 32 |

| Aspergillus niger | 128 | 256 |

These results indicate that this compound can inhibit biofilm formation and bacterial growth effectively .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using RAW264.7 macrophage cells revealed that this compound significantly inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells. The inhibition rate was approximately 70% , compared to 55.2% for the standard anti-inflammatory drug Sulindac . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: Synthesis and Evaluation of Coumarin Derivatives

In a study focusing on hybrid coumarin compounds, this compound was synthesized alongside other derivatives. The synthesized compounds were tested for their biological activities, revealing that those containing the sulfinyl group exhibited enhanced antimicrobial and anti-inflammatory effects compared to their non-sulfonated counterparts .

Research on Tyrosinase Inhibition

Another area of interest is the potential of this compound as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. Compounds similar to this compound have shown competitive inhibition against tyrosinase, indicating that further research could explore this avenue .

Properties

Molecular Formula |

C9H5NaO4S |

|---|---|

Molecular Weight |

232.19 g/mol |

IUPAC Name |

sodium;2-oxochromene-6-sulfinate |

InChI |

InChI=1S/C9H6O4S.Na/c10-9-4-1-6-5-7(14(11)12)2-3-8(6)13-9;/h1-5H,(H,11,12);/q;+1/p-1 |

InChI Key |

WOQYAPIMOALROD-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1S(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.